1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE
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Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a phenoxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl derivative.
Phenoxypropanone Formation: The final step involves the reaction of the intermediate with 2-methylphenol and propanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-CHLOROPHENOXY)-1-PROPANONE
- 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENOXY)-1-PROPANONE
Uniqueness
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE is unique due to the presence of the 2-methylphenoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-5-3-4-6-19(16)28-17(2)22(25)24-11-9-23(10-12-24)14-18-7-8-20-21(13-18)27-15-26-20/h3-8,13,17H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPZPGFXKYTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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